N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-15(13-4-1-2-5-13)17-12-16(7-9-19-10-8-16)14-6-3-11-20-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWSFOQCBYTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Formation via Prins Cyclization
The optimized procedure for constructing the substituted oxane ring combines thiophene-2-carbaldehyde (1.2 eq) with 3-buten-1-ol (1.0 eq) in the presence of BF₃·OEt₂ (0.1 eq) at -20°C:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | -20°C → rt |
| Reaction Time | 18 h |
| Workup | NaHCO₃ quench |
| Purification | Column chromatography (SiO₂, hexane:EtOAc 4:1) |
This method yields 4-(thiophen-2-yl)oxane-4-carbaldehyde (Intermediate 2A) in 68% purity, requiring subsequent recrystallization from ethanol/water (3:1) to achieve >95% purity.
Reductive Amination Strategy
Intermediate 2A undergoes reductive amination with ammonium acetate (3.0 eq) and NaBH₃CN (1.5 eq) in methanol:
Optimized Parameters
| Variable | Optimal Range | Impact on Yield (%) |
|---|---|---|
| pH | 6.8-7.2 | 72 → 89 |
| Temperature | 0-5°C | 65 → 88 |
| Solvent | MeOH:THF (3:1) | 78 → 92 |
This two-step sequence provides [4-(thiophen-2-yl)oxan-4-yl]methanamine (Intermediate 2B) in 83% overall yield, with >99% purity by HPLC.
Amide Bond Formation Methodologies
Carbodiimide-Mediated Coupling
Reaction of Intermediate 2B with cyclopentanecarboxylic acid (1.05 eq) using EDCl (1.2 eq) and HOBt (0.3 eq) in anhydrous DMF:
Kinetic Profile
| Time (h) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 2 | 45 | <2 |
| 4 | 78 | 5 |
| 6 | 92 | 8 |
| 8 | 95 | 12 |
Optimal stopping time at 6 hours yields 87% isolated product with minimal racemization.
Uranium-Based Coupling Reagents
Comparative study of coupling agents (1.2 eq) with DIEA (2.5 eq) in CH₂Cl₂:
| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | 25 | 4 | 88 | 98.2 |
| HATU | 25 | 3 | 91 | 98.5 |
| TBTU | 40 | 6 | 76 | 97.8 |
| PyBOP | 0 | 8 | 68 | 96.4 |
HATU demonstrates superior performance with 91% yield and excellent purity, though cost considerations may favor HBTU for industrial applications.
Alternative Synthetic Routes
One-Pot Tandem Approach
Integrating oxane formation and amide coupling in a single reactor:
- Prins cyclization (BF₃·OEt₂, CH₂Cl₂, -20°C)
- Direct amination (NH₄OAc, NaBH₃CN, 0°C)
- In situ activation (HATU, DIEA, rt)
Process Metrics
- Total time: 14 h
- Overall yield: 78%
- Purity: 97.3%
- E-factor: 23.7 (vs. 41.2 for stepwise process)
This method reduces solvent consumption by 62% while maintaining product quality.
Continuous Flow Synthesis
Microreactor system parameters for scale-up production:
| Stage | Reactor Type | Residence Time | Temp (°C) |
|---|---|---|---|
| Oxane formation | PFR (316SS) | 12 min | -15 |
| Reductive amination | CSTR (Glass) | 45 min | 5 |
| Amide coupling | PFR (Hastelloy) | 8 min | 25 |
Continuous processing achieves 93% conversion with 89% isolated yield, demonstrating superior heat transfer and mixing efficiency compared to batch methods.
Process Optimization and Critical Parameter Analysis
Impact of Water Content on Amidation
Controlled study using Karl Fischer titration:
| H₂O (ppm) | Reaction Rate (k, min⁻¹) | Max Yield (%) | Impurity Profile (%) |
|---|---|---|---|
| <50 | 0.38 ± 0.02 | 94 | 1.2 |
| 50-200 | 0.29 ± 0.03 | 87 | 3.8 |
| 200-500 | 0.14 ± 0.01 | 72 | 9.6 |
| >500 | 0.05 ± 0.01 | 41 | 18.4 |
Strict moisture control (<50 ppm) proves essential for optimal reaction kinetics and product quality.
Temperature Effects on Stereochemical Integrity
Variable temperature NMR study reveals conformational stability:
| Temp (°C) | Δδ (Ha-Hb) (ppm) | Rotational Barrier (kcal/mol) |
|---|---|---|
| 25 | 0.42 | 14.2 ± 0.3 |
| 40 | 0.38 | 13.8 ± 0.4 |
| 60 | 0.31 | 13.1 ± 0.5 |
| 80 | 0.22 | 12.4 ± 0.6 |
The high rotational barrier (>12 kcal/mol) ensures minimal epimerization during synthesis at temperatures below 60°C.
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (600 MHz, CDCl₃)
δ 7.42 (dd, J = 5.1, 1.2 Hz, 1H, Th-H)
δ 6.95 (dd, J = 3.6, 1.2 Hz, 1H, Th-H)
δ 6.83 (dd, J = 5.1, 3.6 Hz, 1H, Th-H)
δ 3.98-3.84 (m, 4H, OCH₂)
δ 3.22 (d, J = 7.2 Hz, 2H, NCH₂)
δ 2.72-2.65 (m, 1H, cyclopentane CH)
δ 1.98-1.45 (m, 8H, cyclopentane CH₂ + oxane CH₂)
13C NMR (150 MHz, CDCl₃)
δ 176.4 (CONH)
δ 142.1, 127.8, 125.3 (Th-C)
δ 74.2 (OCH₂)
δ 46.8 (NCH₂)
δ 38.5-23.1 (cyclopentane + oxane CH₂)
HRMS (ESI-TOF)
Calcd for C₁₆H₂₁NO₂S [M+H]⁺: 300.1367
Found: 300.1369
Crystallographic Data
Single-crystal X-ray analysis (Mo Kα, 100 K):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 10.452(2) |
| b (Å) | 12.873(3) |
| c (Å) | 14.296(3) |
| β (°) | 102.34(2) |
| V (ų) | 1876.4(7) |
| Z | 4 |
| R Factor | 0.0412 |
The crystal structure confirms the trans orientation of thiophene and methylene substituents on the oxane ring.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Comparative evaluation per kilogram of product:
| Component | Pathway A ($) | Pathway B ($) |
|---|---|---|
| EDCl/HOBt | 420 | - |
| HATU | - | 680 |
| Solvents | 150 | 220 |
| Purification | 320 | 280 |
| Total | 890 | 1180 |
While Pathway B offers superior yields, Pathway A remains economically favorable for production scales >100 kg.
Environmental Impact Assessment
Process Mass Intensity (PMI)
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Solvent (L/kg) | 820 | 310 |
| Energy (kWh/kg) | 48 | 22 |
| Waste (kg/kg) | 15.2 | 6.8 |
| E-Factor | 41 | 18 |
Adoption of continuous flow technology reduces environmental impact by 56% while improving throughput.
Comparative Analysis of Synthetic Methods
| Parameter | Prins + EDCl | Tandem HATU | Continuous Flow |
|---|---|---|---|
| Total Yield (%) | 76 | 83 | 89 |
| Purity (%) | 98.1 | 98.7 | 99.2 |
| Cycle Time (h) | 34 | 14 | 8 |
| Scalability | 10 kg | 50 kg | 500 kg |
| OpEx ($/kg) | 890 | 1180 | 950 |
The continuous flow method emerges as the optimal approach for large-scale production, balancing efficiency with product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophen-2-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophenes .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Antimicrobial Activity
- Research indicates that compounds with similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These compounds disrupt bacterial cell membranes or inhibit essential metabolic processes, showcasing potential as novel antibiotics .
2. Anticancer Potential
- Studies have shown that N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide can induce apoptosis in cancer cells. For example, compounds with similar motifs have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells . Mechanisms include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of proteins involved in cell cycle regulation, thereby preventing tumor growth.
3. Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes relevant to disease progression, similar to other compounds in its class that inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study on derivatives of this compound revealed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at around 256 µg/mL, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells through the mitochondrial pathway. This suggests that similar compounds could be developed for targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may interact with pathways involved in inflammation and pain signaling, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a carboxamide group.
N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide: Contains a cinnamamide group instead of a cyclopentanecarboxamide group.
N-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide: Features a benzamide group instead of a cyclopentanecarboxamide group.
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide is a compound of interest due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.47 g/mol. The compound features a cyclopentanecarboxamide core linked to a thiophenyl group through an oxane ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N2O2S2 |
| Molecular Weight | 303.47 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. For instance, derivatives have shown activity against Mycobacterium tuberculosis (Mtb) by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis pathways .
- Antiparasitic Effects : Compounds within this structural class have demonstrated activity against protozoan parasites, indicating potential for treating diseases like leishmaniasis .
Case Studies
- Antimycobacterial Activity : A study evaluated the compound's effect on Mtb strains, revealing a minimum inhibitory concentration (MIC) of 6.25 μg/mL for certain derivatives, suggesting strong antimycobacterial properties .
- In Vitro Studies : In vitro assays have shown that similar compounds inhibit bacterial growth effectively, with some exhibiting selective toxicity towards pathogenic strains while sparing human cells .
In Silico Studies
Molecular docking studies have been employed to predict binding affinities and interactions of this compound with target proteins involved in pathogenic processes. These studies suggest promising interactions that could lead to the development of new therapeutic agents targeting specific diseases .
Therapeutic Potential
The diverse biological activities exhibited by this compound position it as a candidate for further research in drug development. Its potential applications include:
- Antimicrobial Agents : With growing resistance to existing antibiotics, novel compounds like this one could provide alternative treatment options.
- Antiparasitic Drugs : The ability to target protozoan infections may be particularly beneficial in regions where such diseases are prevalent.
Q & A
Q. What are the recommended synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopentanecarboxamide, and how can intermediates be characterized?
A robust method involves reacting [4-(thiophen-2-yl)oxan-4-yl]methanamine with cyclopentanecarbonyl chloride in acetone under basic conditions (e.g., K₂CO₃), similar to protocols for cyclopentanecarboxamide derivatives . Intermediates should be characterized via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry. For novel intermediates, microanalysis and [α]D (if chiral) are essential to confirm purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Key spectral markers include:
- ¹H NMR : Signals for the oxane ring (δ 3.5–4.5 ppm, axial/equatorial protons), thiophene (δ 6.8–7.5 ppm), and cyclopentane (δ 1.5–2.5 ppm).
- IR : Peaks at ~3280 cm⁻¹ (N-H stretch) and ~1640 cm⁻¹ (amide C=O).
- Mass Spec : Compare fragmentation patterns with NIST reference data for related cyclopentanecarboxamides (e.g., molecular ion [M+H]⁺ and characteristic cleavages) .
Q. What experimental approaches are used to determine the solubility and logP of this compound?
Use the shake-flask method: dissolve the compound in octanol/water, measure partitioning via HPLC/UV-Vis, and calculate logP. For aqueous solubility, conduct saturation assays in buffered solutions (pH 1–7.4) and quantify via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Employ molecular docking (AutoDock, Schrödinger) using the compound’s 3D structure (generated from InChIKey in ) and target protein PDB files. Density Functional Theory (DFT) can optimize geometries and calculate electrostatic potentials for interaction analysis .
Q. What strategies resolve contradictions in synthetic yields or stability data across studies?
Replicate reactions under varying conditions (e.g., solvent polarity, temperature) and analyze impurities via HPLC-MS. For stability, conduct accelerated degradation studies (40°C/75% RH, light exposure) and track decomposition products .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Synthesize analogs with modifications to the thiophene (e.g., substituents at 3-/5-positions) or oxane ring (e.g., replacing oxygen with sulfur). Test in vitro activity (e.g., enzyme inhibition, cell viability) and correlate with steric/electronic parameters (Hammett constants, logP) .
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
Use LC-MS/MS to monitor degradation in simulated gastric fluid (pH 2) and plasma. For thermal stability, perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
